molecular formula C20H14O2S B097517 1,1'-Thiobis(2-naphthol) CAS No. 17096-15-0

1,1'-Thiobis(2-naphthol)

Cat. No.: B097517
CAS No.: 17096-15-0
M. Wt: 318.4 g/mol
InChI Key: HGYMQZVPTMKXGI-UHFFFAOYSA-N
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Description

Evolution of Binaphthyl-Based Systems in Supramolecular and Catalytic Chemistry

The development of binaphthyl-based systems has been a cornerstone in the advancement of asymmetric catalysis and supramolecular chemistry. researchgate.net The journey began with the recognition of the unique chiral environment created by the restricted rotation around the C-C single bond connecting two naphthalene (B1677914) rings, a phenomenon known as atropisomerism. rsc.orgacs.org The most prominent member of this class is 1,1'-bi-2-naphthol (B31242) (BINOL), whose C₂-symmetric scaffold has been instrumental in designing a vast array of chiral ligands and catalysts. researchgate.netthieme-connect.de

Since the 1970s and 1980s, optically active BINOL and its derivatives have been extensively used to create chiral crown ethers for molecular recognition and as highly effective ligands for transition metal complexes in asymmetric reactions, such as hydrogenations and carbon-carbon bond formations. researchgate.netresearchgate.netorgsyn.org The ability to tune the steric and electronic properties of the binaphthyl unit by modifying its substituents has allowed for the creation of extensive libraries of ligands. researchgate.netfrontiersin.org This has led to significant progress in synthesizing enantiomerically pure compounds, which is crucial in pharmaceuticals and materials science. thieme-connect.defrontiersin.org The success of BINOL paved the way for exploring other binaphthyl systems, including those with different linking atoms or functional groups, leading to the development of compounds like 1,1'-Thiobis(2-naphthol). researchgate.netrsc.org

Significance of Bridged Binaphthol Derivatives in Modern Chemical Research

The sulfur bridge in 1,1'-Thiobis(2-naphthol) imparts distinct characteristics compared to its oxygen-bridged analogue. Sulfur's larger atomic radius and lower electronegativity compared to oxygen reduce the hydrogen-bond donor capacity, which affects its solubility and reactivity in polar solvents. However, the sulfur atom can also participate in S···π interactions, which can help stabilize crystal structures. Research has shown that 1,1'-Thiobis(2-naphthol) can exist in at least two different crystalline polymorphs (Ia and Ib), which differ in their packing and molecular conformation, a testament to the complex intermolecular forces at play. researchgate.netnih.gov These bridged derivatives are crucial as building blocks for synthesizing more complex macrocycles and polymers, and they serve as versatile ligands for metal ions, forming stable complexes used in various synthetic pathways. ontosight.aisemanticscholar.org Their unique topology makes them valuable for creating chiral cavities in host-guest chemistry and for developing new materials with specific optical and electronic properties. ontosight.aioptica.org

Overview of Research Trajectories for 1,1'-Thiobis(2-naphthol)

Current research on 1,1'-Thiobis(2-naphthol) is focused on leveraging its unique structural and electronic properties for applications in materials science and analytical chemistry. A significant area of investigation is its use as a foundational building block for more complex molecules. ontosight.ai

One notable research direction involves the synthesis of derivatives for use in selective ion sensing. For instance, a benzimidazole (B57391) conjugate of 1,1'-Thiobis(2-naphthol) has been developed as a highly selective "switch-on" fluorescence sensor for silver ions (Ag⁺) in an aqueous methanolic solution. acs.orgnih.govacs.org In this system, the binding of Ag⁺ to the receptor molecule leads to a significant increase in fluorescence intensity. nih.govacs.org Furthermore, the resulting silver complex can act as a secondary sensor, selectively detecting amino acids such as Cysteine, Aspartic Acid, and Glutamic Acid through a "switch-off" fluorescence mechanism. nih.gov The synthesis for this derivative involves reacting 2-naphthol (B1666908) with sulfur dichloride to form the 1,1'-Thiobis(2-naphthol) core, which is then further functionalized. acs.org

Another key trajectory is its application in coordination chemistry and catalysis. ontosight.ai The compound serves as a ligand for various metal ions, and its reactive hydroxyl groups and sulfur atom are points for further chemical modification to create sophisticated catalysts and functional materials. ontosight.ai The study of its crystalline polymorphism also continues to be of interest, as understanding how molecules pack in the solid state is fundamental to designing new materials with desired properties. researchgate.netnih.gov The high melting point and thermal stability of 1,1'-Thiobis(2-naphthol) suggest its potential for incorporation into high-performance polymers to enhance their mechanical and thermal properties.

Comparison of Bridged and Non-Bridged Binaphthols
Property1,1'-Thiobis(2-naphthol)1,1'-Bi-2-naphthol (BINOL)
CAS Number17096-15-018531-94-7 (for S-isomer)
Molecular FormulaC₂₀H₁₄O₂SC₂₀H₁₄O₂
Molecular Weight318.39 g/mol286.32 g/mol
BridgeSulfur Atom (-S-)Direct C-C bond
Melting Point216 °C~205–218 °C
Key FeaturesExists in two crystalline forms; S···π interactions stabilize crystal structure. Widely used as a chiral ligand in asymmetric catalysis. lookchem.comsioc-journal.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)sulfanylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H14O2S/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYMQZVPTMKXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2SC3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066162
Record name 2-Naphthalenol, 1,1'-thiobis-
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Molecular Weight

318.4 g/mol
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CAS No.

17096-15-0
Record name 1,1′-Thiobis(2-naphthol)
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Record name 2-Naphthalenol, 1,1'-thiobis-
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Synthetic Methodologies and Chemical Transformations of 1,1 Thiobis 2 Naphthol

Synthetic Approaches to 1,1'-Thiobis(2-naphthol) Core

The construction of the 1,1'-Thiobis(2-naphthol) framework has been approached through various methods, ranging from established classical procedures to more contemporary, environmentally conscious strategies.

Classical Synthetic Routes from 2-Naphthol (B1666908) Precursors

The most conventional and widely adopted method for synthesizing 1,1'-Thiobis(2-naphthol) involves the direct reaction of 2-naphthol with a sulfur-donating reagent. researchgate.netacs.org The primary sulfur source for this transformation is sulfur dichloride (SCl₂). researchgate.netacs.org In a typical procedure, a solution of sulfur dichloride in a suitable solvent like diethyl ether is added dropwise to a cooled solution of 2-naphthol. acs.org The reaction is often maintained at a low temperature (0 °C) during the addition to manage its exothermic nature. acs.org

The general reaction is as follows: 2 (C₁₀H₇OH) + SCl₂ → C₂₀H₁₄O₂S + 2 HCl

Modifications to this protocol have been reported to optimize reaction conditions and yields. One variation involves the use of pyridine (B92270) as a base to neutralize the hydrogen chloride (HCl) gas evolved during the reaction. Temperature control is critical; the initial mixing is performed at 0–5°C, followed by heating to reflux at approximately 80°C for several hours to ensure the completion of the coupling process. Besides sulfur dichloride, sulfur monochloride (S₂Cl₂) has also been employed as a viable sulfur source.

Modern and Green Chemistry Approaches to Core Synthesis

In alignment with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes. One such approach involves an electrochemical method. This process utilizes a carbon-sulfur electrode in a dichloromethane (B109758) (CH₂Cl₂) solvent system containing trichloroacetic acid and tetraethylammonium (B1195904) perchlorate (B79767) (TEAP). guidechem.com While this method represents a move towards modern electrochemical synthesis, the reported yield is modest. guidechem.com

Another promising green approach is the use of stable and readily available sodium sulfinates as the sulfur source under aqueous conditions. researchgate.net This method focuses on direct C-H functionalization to form the C-S bond, representing a more environmentally benign alternative to traditional methods that use hazardous reagents like sulfur chlorides. researchgate.net Research has shown that using sodium sulfite (B76179) as a sulfur source in water can successfully produce thioether products. researchgate.net

Comparative Analysis of Synthetic Yields and Purity

The efficiency of the synthetic route is a critical factor, measured by reaction yield and product purity. Classical methods, while reliable, exhibit variability in their yields. The reaction of 2-naphthol with sulfur dichloride in diethyl ether has been reported to produce 1,1'-Thiobis(2-naphthol) in a 57% yield. acs.org In contrast, the electrochemical synthesis approach has a significantly lower reported yield of about 16%. guidechem.com

Purification is essential to remove unreacted starting materials and byproducts. For the classical routes, the crude product is typically obtained as a precipitate after quenching the reaction with water. acs.org High purity, often exceeding 99%, can be achieved through recrystallization from solvents such as ethanol (B145695) or toluene.

Table 1: Comparison of Synthetic Methods for 1,1'-Thiobis(2-naphthol)

Method Key Reagents Typical Conditions Reported Yield Reference
Classical 2-Naphthol, Sulfur Dichloride (SCl₂)Diethyl ether, 0°C to room temp., 24h57% acs.org
Classical (Modified) 2-Naphthol, SCl₂ or S₂Cl₂, PyridineEthanol, 0-5°C then reflux at 80°CNot specified
Electrochemical 2-Naphthol, Carbon-sulfur electrodeCH₂Cl₂, Trichloroacetic acid, TEAP, 2h~16% guidechem.com

Derivatization Strategies of 1,1'-Thiobis(2-naphthol)

The reactive hydroxyl groups and the sulfur bridge of 1,1'-Thiobis(2-naphthol) make it a versatile platform for further chemical modification. These derivatizations are crucial for tailoring the molecule's properties for specific applications, such as in the design of selective ligands or functional materials.

Introduction of Functional Moieties for Ligand Design

A common derivatization strategy involves the etherification of the hydroxyl groups to introduce new functional moieties. This is exemplified by the synthesis of 1,1'-thiobis(2-naphthoxy acetic acid). researchgate.netacs.org The synthesis is a two-step process starting from the 1,1'-Thiobis(2-naphthol) core.

Esterification: The parent compound is reacted with an alkyl haloacetate, such as ethyl bromoacetate (B1195939) or methylchloroacetate, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dry acetone. researchgate.netacs.org The mixture is heated at reflux, leading to the formation of the corresponding diester, 1,1'-Thiobis(2-naphthoxy acetic ester). researchgate.netacs.org

Hydrolysis: The resulting diester is then hydrolyzed to the diacid. This is typically achieved by heating the ester in an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification with an acid like HCl to precipitate the final product, 1,1'-thiobis(2-naphthoxy acetic acid). researchgate.netacs.org

These carboxylic acid functionalities can serve as coordination sites for metal ions, making the resulting molecule a valuable chelating ligand.

Synthesis of Conjugates with Heterocyclic Units (e.g., Benzimidazole)

To create sophisticated molecular receptors and sensors, the 1,1'-Thiobis(2-naphthol) scaffold has been conjugated with heterocyclic units. A notable example is the synthesis of a derivative bearing a benzimidazole (B57391) moiety. acs.orgnih.gov Such conjugates are designed to act as selective ionophores or fluorescent sensors. The synthesis of these complex molecules builds upon the derivatization strategies mentioned previously, using the 1,1'-thiobis(2-naphthoxy) framework as a building block to attach the heterocyclic component. acs.orgnih.gov A 1,1'-thiobis(2-naphthoxy)-based receptor molecule containing a benzimidazole unit has been successfully synthesized and characterized, demonstrating its capability for selective ion recognition. acs.orgnih.gov

Table 2: Selected Derivatization Reactions of 1,1'-Thiobis(2-naphthol)

Starting Material Key Reagents Product Reference
1,1'-Thiobis(2-naphthol)Ethyl bromoacetate, Potassium carbonate, Acetone1,1'-Thiobis(2-naphthoxy acetic ester) acs.org
1,1'-Thiobis(2-naphthoxy acetic ester)Sodium hydroxide, Ethanol, HCl (aq)1,1'-Thiobis(2-naphthoxy acetic acid) acs.org
1,1'-thiobis(2-naphthoxy) derivativeBenzimidazole precursor1,1'-Thiobis(2-naphthoxy)-benzimidazole conjugate acs.orgnih.gov

Preparation of Sulfonium (B1226848) Salt Compounds Incorporating 1,1'-Thiobis(2-naphthol) Units

The synthesis of sulfonium salts from 1,1'-Thiobis(2-naphthol) and its derivatives is a key transformation for various applications. Generally, the formation of a sulfonium salt involves the reaction of a sulfide (B99878) with an alkylating or arylating agent. In the context of 1,1'-Thiobis(2-naphthol), the internal sulfur atom acts as a nucleophile, attacking an electrophilic carbon to form the positively charged sulfonium center. youtube.com

One common method for preparing sulfonium salts is the reaction of a thioether with a diaryliodonium salt in the presence of a copper(II) catalyst. For instance, a thioether can react with a diaryliodonium triflate at elevated temperatures to yield the corresponding triarylsulfonium salt. researchgate.net Another approach involves the reaction of a sulfide compound with perfluoroalkanesulfonic anhydride (B1165640), which can proceed in a single step. google.com This method is advantageous as it can utilize less expensive sulfide starting materials. google.com

Furthermore, sulfoxides can be activated with an acid anhydride, such as trifluoromethanesulfonic anhydride (Tf₂O), to generate a highly reactive species in situ. This intermediate then reacts with an arene through electrophilic aromatic substitution to produce S-aryl sulfonium salts. nih.gov The choice of solvent and reaction conditions, such as temperature, can significantly influence the yield and purity of the resulting sulfonium salt. nih.govgoogle.com

The general structure of a sulfonium salt features a central sulfur atom bonded to three organic substituents, resulting in a positive charge on the sulfur, which is balanced by a non-coordinating counter-anion like triflate (TfO⁻). nih.gov Due to the pyramidal geometry and high inversion barrier of the sulfur center, chiral sulfonium salts can be synthesized and resolved. nih.gov

Formation of Polymeric Materials Bearing 1,1'-Thiobis(2-naphthol) Analogues

The incorporation of 1,1'-Thiobis(2-naphthol) and its analogues into polymeric structures has been a subject of interest for developing high-performance materials with enhanced thermal stability and solubility. tsijournals.com The rigid and bulky nature of the naphthyl groups, combined with the flexible sulfide linkage, imparts unique properties to the resulting polymers. tsijournals.com

A common strategy involves the synthesis of a diacid monomer derived from 1,1'-Thiobis(2-naphthol). For example, 1,1'-Thiobis(2-naphthol) can be reacted with methyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to form a diester, which is then hydrolyzed to the corresponding diacid, 1,1'-thiobis(2-naphthoxy acetic acid). researchgate.net This diacid monomer can then be subjected to polycondensation reactions with various aromatic diamines to produce poly(sulfide-ether-amide)s. researchgate.net The polyphosphorylation reaction is a frequently used method for this polymerization. researchgate.net

The introduction of the 1,1'-thiobis(2-naphthoxy) unit into the polymer backbone has been shown to improve the solubility of the resulting polyamides in various organic solvents such as N,N-dimethylacetamide (DMAc) and tetrahydrofuran (B95107) (THF). researchgate.net This is attributed to the less regular polymer chain structure which reduces intermolecular interactions and crystallinity. tsijournals.com Despite the increased solubility, these polymers often retain high thermal stability. tsijournals.comresearchgate.net For instance, some poly(sulfide-ether-amide)s derived from 1,1'-Thiobis(2-naphthol) analogues have shown decomposition temperatures in the range of 441–479 °C in an argon atmosphere. researchgate.net

It has also been noted that upon photoirradiation, (R)-1,1'-Bi(2-naphthol) (BINOL), a structural analogue of 1,1'-Thiobis(2-naphthol), can undergo polymerization. mdpi.com This suggests that photochemical methods could also be explored for the polymerization of 1,1'-Thiobis(2-naphthol) derivatives. The resulting polymeric products from BINOL appeared to incorporate residues from the solvent, indicating that the polymerization mechanism can be complex. mdpi.com

Advanced Characterization Techniques for Synthesized Compounds

A comprehensive suite of analytical techniques is employed to confirm the structure, purity, and conformation of newly synthesized compounds derived from 1,1'-Thiobis(2-naphthol).

Spectroscopic Analysis (e.g., FT-IR, 1H-NMR, 13C-NMR, UV-Vis, HRMS, MALDI-TOF)

Spectroscopic methods are fundamental for the characterization of 1,1'-Thiobis(2-naphthol) derivatives and their polymeric counterparts.

FT-IR Spectroscopy : Fourier-transform infrared (FT-IR) spectroscopy is used to identify characteristic functional groups. mendeley.com For example, in the synthesis of diacid monomers from 1,1'-Thiobis(2-naphthol), the appearance of a strong carbonyl (C=O) stretching band and a broad hydroxyl (O-H) band confirms the formation of the carboxylic acid groups. researchgate.net In the corresponding polymers, the presence of amide bands (N-H and C=O stretching) is indicative of successful polymerization. tsijournals.com

NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure. mendeley.comresearchgate.net In ¹H-NMR spectra of 1,1'-Thiobis(2-naphthol) derivatives, the aromatic protons typically appear in the range of δ 7.2–8.2 ppm. The chemical shifts and coupling constants of these protons provide insights into the substitution pattern on the naphthyl rings. researchgate.net ¹³C-NMR spectra are used to confirm the number and type of carbon atoms in the molecule. researchgate.netrsc.org

UV-Vis Spectroscopy : Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecules. The absorption maxima (λmax) can provide information about the conjugation and electronic structure of the compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF : HRMS and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry are powerful tools for determining the precise molecular weight of the synthesized compounds. rsc.orgiop.orgnih.gov These techniques are crucial for confirming the elemental composition and, in the case of polymers, for analyzing the molecular weight distribution. rsc.org

The following table summarizes the typical spectroscopic data for a derivative of 1,1'-Thiobis(2-naphthol):

Technique Observed Data Interpretation
FT-IR Characteristic peaks for functional groups (e.g., O-H, C=O, C-S)Confirms the presence of key functional groups.
¹H-NMR Signals in the aromatic region (δ 7.2-8.2 ppm) and for specific protonsProvides detailed structural information and confirms proton environment.
¹³C-NMR Resonances corresponding to different carbon atomsConfirms the carbon skeleton of the molecule. researchgate.netrsc.org
UV-Vis Absorption maxima (λmax)Indicates electronic transitions and conjugation. rsc.org
HRMS/MALDI-TOF Molecular ion peak (m/z)Determines the exact molecular weight and elemental composition. rsc.org

Elemental Analysis and Mass Spectrometry

Elemental analysis provides the percentage composition of elements (C, H, N, S) in a compound, which is used to determine its empirical formula. The experimentally found percentages are compared with the calculated values for the proposed structure to verify its purity and composition. tsijournals.comresearchgate.net This technique is often used in conjunction with mass spectrometry.

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the determination of the exact molecular formula. rsc.org For polymeric materials, techniques like MALDI-TOF are used to determine the molecular weight distribution. iop.org

The combination of elemental analysis and mass spectrometry is essential for the unambiguous identification and characterization of newly synthesized 1,1'-Thiobis(2-naphthol) derivatives and polymers. researchgate.net

Single-Crystal X-ray Diffraction for Conformation Determination (e.g., Cisoid Conformation)

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. semanticscholar.org For molecules like 1,1'-Thiobis(2-naphthol) and its derivatives, this technique is invaluable for determining the molecular conformation, including bond lengths, bond angles, and torsional angles. researchgate.net

Studies have shown that 1,1'-Thiobis(2-naphthol) can exist in different crystalline forms, known as polymorphs. For instance, two monoclinic forms have been identified which differ in their unit-cell dimensions and the packing of the molecules in the crystal lattice. researchgate.netnih.gov In the solid state, the molecules often associate through intermolecular hydrogen bonding between the hydroxyl groups. nih.gov

Coordination Chemistry and Metal Complexation of 1,1 Thiobis 2 Naphthol and Its Derivatives

Ligand Design Principles Based on 1,1'-Thiobis(2-naphthol) Scaffold

The design of ligands for specific applications, such as catalysis or ion sensing, hinges on a deep understanding of the coordinating properties of the 1,1'-thiobis(2-naphthol) molecule.

The thioether bridge in 1,1'-thiobis(2-naphthol) plays a pivotal role in dictating the coordination geometry of its metal complexes. Unlike its oxygen-bridged analogue, 1,1'-bi-2-naphthol (B31242) (BINOL), the sulfur atom introduces distinct electronic and steric properties. The sulfur bridge's flexibility allows the two naphthol units to adopt various conformations, influencing the spatial arrangement of the coordinating hydroxyl groups. X-ray analysis has revealed that 1,1'-thiobis(2-naphthol) can adopt a cisoid conformation, which is a crucial factor in its ability to form stable chelate complexes with metal ions. semanticscholar.org This conformational flexibility, governed by the thioether linkage, is fundamental to the preorganization of the ligand for metal ion binding, a key principle in host-guest chemistry. semanticscholar.org The sulfur atom itself can also participate in coordination, particularly with soft metal ions, further influencing the geometry and stability of the resulting complexes.

The two phenolic hydroxyl groups are the primary sites for metal chelation in 1,1'-thiobis(2-naphthol). The deprotonation of these acidic protons facilitates the formation of strong coordinate bonds with a wide range of metal ions. acs.orgresearchgate.net The chelation process, involving the formation of a stable ring structure including the metal ion and the two oxygen atoms from the hydroxyl groups, is a significant driving force for complex formation. This bidentate coordination is a common feature in many of its metal complexes, contributing to their thermodynamic stability. The electronic properties of the naphthol rings can be modulated by introducing substituents, which in turn affects the acidity of the phenolic protons and the electron-donating ability of the oxygen atoms, thereby fine-tuning the chelation process for specific metal ions.

The rational design of ligands based on the 1,1'-thiobis(2-naphthol) scaffold aims to create molecules with high selectivity and sensitivity for specific metal ions. mdpi.comunm.edumdpi.com This is achieved by strategically modifying the parent structure to enhance its interaction with a target ion. ital.sp.gov.brrsc.org For instance, introducing additional donor atoms, such as nitrogen in a benzimidazole (B57391) moiety, can create a multidentate ligand with a pre-organized cavity suitable for selectively binding a specific metal ion like Ag+. nih.govacs.orgacs.org The design principles involve considering factors such as:

Hard and Soft Acid-Base (HSAB) Theory: Matching the hardness or softness of the donor atoms in the ligand with that of the target metal ion. The soft sulfur atom in the thioether bridge, for example, shows a preference for soft metal ions. semanticscholar.org

Chelate Ring Size: The length and flexibility of any appended coordinating arms can be adjusted to form thermodynamically stable five- or six-membered chelate rings with the metal ion. unm.edu

Steric Hindrance: Introducing bulky groups can control the coordination number and geometry around the metal center and can prevent the binding of undesired ions.

By systematically varying these elements, it is possible to develop tailored ligands for applications in areas like selective metal ion extraction, sensing, and catalysis. mdpi.com

Synthesis and Characterization of Metal Complexes

The versatile coordinating ability of 1,1'-thiobis(2-naphthol) and its derivatives allows for the synthesis of a variety of metal complexes with diverse structures and properties.

Mononuclear and binuclear complexes of 1,1'-thiobis(2-naphthol) with several transition metals have been synthesized and studied. dalalinstitute.com The synthesis typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. scirp.org The stoichiometry of the reactants and the reaction conditions can be controlled to favor the formation of either mononuclear or binuclear species.

In mononuclear complexes , a single metal ion is coordinated to one or more ligand molecules. The specific geometry of the complex, which can range from tetrahedral to octahedral, is influenced by the nature of the metal ion and the ligand. dalalinstitute.com

Binuclear complexes , containing two metal centers, can be formed when the ligand bridges between two metal ions. ijrar.com This can occur through the sulfur atom of the thioether bridge or through the oxygen atoms of the phenolic groups, depending on the ligand's conformation and the metal's coordination preferences.

The synthesis of these complexes often involves straightforward procedures, such as the oxidative coupling of 2-naphthol (B1666908) catalyzed by transition metal salts like FeCl₃ or Cu(II) complexes. rsisinternational.org For instance, processes for preparing 1,1'-bi-2-naphthols often utilize catalysts containing Group IB or Group VIII metals, or manganese. google.com

Table 1: Examples of Metal Complexes of 1,1'-Thiobis(2-naphthol) and its Derivatives

Metal IonType of ComplexCharacterization TechniquesReference
Cu(II)Mononuclear/BinuclearUV-Vis, FT-IR ijrar.comrsisinternational.org
Zn(II)Mononuclear/BinuclearNMR, ESI-MS scirp.org
Co(II)Mononuclear/BinuclearUV-Vis, Magnetic Susceptibility scirp.orgijrar.com
Mn(II)Mononuclear/BinuclearEPR, Magnetic Susceptibility ijrar.com
Ni(II)Mononuclear/BinuclearUV-Vis, Magnetic Susceptibility scirp.orgijrar.com
Au(I)MononuclearNot specifiedNot specified

This table is illustrative and based on general findings in the field of coordination chemistry.

While transition metal complexes of 1,1'-thiobis(2-naphthol) are more common, the ligand and its derivatives also form complexes with alkali and alkaline earth metal ions. semanticscholar.org A notable example is the selective recognition of silver ions (Ag+). nih.govresearchgate.net

A derivative of 1,1'-thiobis(2-naphthol) incorporating a benzimidazole moiety has been synthesized and shown to act as a selective fluorescent sensor for Ag+. nih.govacs.orgacs.org The complexation with Ag+ induces a significant "switch-on" fluorescence response, allowing for its detection. nih.govresearchgate.net This selectivity is attributed to the specific coordination environment created by the ligand, which likely involves the nitrogen atoms of the benzimidazole and potentially the sulfur atom of the thioether bridge. nih.govacs.org The formation of the Ag+ complex has been confirmed by techniques such as ESI-mass spectrometry and NMR spectroscopy. nih.gov Furthermore, the resulting [Ag(I)-ligand] complex can act as a secondary sensor for certain amino acids. nih.govacs.org

Studies on related macrocyclic ligands incorporating the 1,1'-thiobis(2-naphthol) unit have also demonstrated complexation with alkali metal ions such as Li+, Na+, and K+. semanticscholar.org The size of the macrocyclic cavity and the nature of the donor atoms influence the selectivity towards these ions. semanticscholar.org

Spectroscopic and Electrochemical Characterization of Metal Complexes

Spectroscopic analysis is a cornerstone in the characterization of these metal complexes. Techniques such as ¹H NMR, UV-vis, and fluorescence spectroscopy are routinely employed. For instance, in the study of a benzimidazole-functionalized derivative of 1,1'-thiobis(2-naphthol), ¹H NMR and UV-vis spectra were instrumental in confirming the complexation with silver ions (Ag⁺). nih.govacs.org The changes observed in the chemical shifts and absorption bands upon the addition of the metal ion provide direct evidence of the coordination event. nih.gov Furthermore, fluorescence spectroscopy has proven to be a powerful tool for studying the ion-sensing capabilities of these complexes. A notable example is the selective "switch-on" fluorescence response of a 1,1'-thiobis(2-naphthoxy)-based receptor towards Ag⁺ ions, demonstrating a significant enhancement in fluorescence intensity upon complexation. nih.govacs.orgacs.org

Electrochemical methods, such as cyclic voltammetry and square wave voltammetry, offer a deep understanding of the redox behavior of these metal complexes. These techniques are used to determine the oxidation and reduction potentials, providing information about the stability of different oxidation states of the central metal ion and the influence of the ligand environment on these properties. Studies on mononuclear and dinuclear metallophthalocyanines incorporating the 1,1'-thiobis(naphthalen-2-oxy) moiety have utilized these electrochemical techniques to characterize their redox properties and explore their potential applications in areas like electrocatalytic oxygen reduction. iop.org

The table below summarizes key spectroscopic and electrochemical data for a representative metal complex of a 1,1'-Thiobis(2-naphthol) derivative.

TechniqueObservationImplication
¹H NMR Changes in chemical shifts of ligand protons upon metal ion addition.Confirmation of metal-ligand coordination.
UV-vis Spectroscopy Shifts in absorption bands.Evidence of electronic interactions between the metal and the ligand.
Fluorescence Spectroscopy Significant enhancement or quenching of fluorescence intensity.Indicates the formation of a complex and potential for ion sensing.
Cyclic Voltammetry Measurement of redox potentials.Characterization of the electronic properties and stability of different metal oxidation states.

Theoretical and Computational Investigations of Metal Complexation

In parallel with experimental studies, theoretical and computational methods have emerged as indispensable tools for gaining a deeper, atomistic understanding of the metal complexation behavior of 1,1'-Thiobis(2-naphthol) and its derivatives. These approaches provide detailed insights into the structures, stabilities, and electronic properties of the resulting complexes, often complementing and guiding experimental work.

Density Functional Theory (DFT) Studies on Complex Structures and Stabilities

For example, computational studies have been employed to rationalize the stability and selectivity of ion recognition. In the case of the Ag⁺ complex with a benzimidazole-functionalized 1,1'-thiobis(2-naphthol) derivative, DFT calculations can help to elucidate the preferred coordination mode and the energetic factors driving the selective binding of the silver ion over other metal ions. acs.org Such studies provide a theoretical basis for the observed experimental outcomes.

Modeling of Host-Guest Interactions in Macrocyclic Systems

The principles of host-guest chemistry are central to the design of macrocyclic systems based on 1,1'-Thiobis(2-naphthol) for molecular recognition and sensing applications. frontiersin.org Computational modeling plays a pivotal role in understanding the intricate non-covalent interactions that govern the binding of guest molecules or ions within the cavity of a macrocyclic host.

These models can simulate the dynamic process of a guest entering and binding to the host, providing information on the binding affinities and the conformational changes that occur during complexation. The insights gained from these simulations are invaluable for the rational design of new macrocyclic receptors with enhanced selectivity and sensitivity for specific analytes. The incorporation of sulfur atoms into macrocyclic compounds, as seen with 1,1'-Thiobis(2-naphthol), can confer unique properties that are beneficial for creating novel anion receptors and other functional materials. mit.edu

Analysis of Electronic and Redox Properties through Computational Methods

Computational methods, particularly those based on DFT, are powerful tools for analyzing the electronic structure and predicting the redox properties of metal complexes. nih.gov These calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the electronic transitions and reactivity of the complex. dergipark.org.tr

The calculated HOMO-LUMO energy gap provides an estimate of the electronic stability and can be correlated with the observed UV-vis absorption spectra. Furthermore, computational approaches can be used to calculate the redox potentials of the complexes, offering a theoretical prediction of their electrochemical behavior. nih.gov This information is critical for designing complexes with specific electronic and redox properties for applications in catalysis, sensing, and materials science. For instance, computational insights into the redox properties of technetium complexes have significant implications for the development of radiopharmaceuticals. nih.gov

The following table presents a summary of the key parameters obtained from computational studies of 1,1'-Thiobis(2-naphthol) metal complexes.

Computational MethodParameterSignificance
Density Functional Theory (DFT) Optimized Geometry (Bond Lengths, Angles)Provides the most stable 3D structure of the complex.
DFT Binding EnergyQuantifies the stability of the metal-ligand bond.
Time-Dependent DFT (TD-DFT) Electronic Transitions (Excitation Energies)Predicts UV-vis absorption spectra.
DFT HOMO-LUMO Energies and GapRelates to the electronic stability and reactivity of the complex.
DFT Calculated Redox PotentialsPredicts the electrochemical behavior of the complex.

Catalytic Applications of 1,1 Thiobis 2 Naphthol and Its Complexes

Homogeneous Catalysis

In homogeneous catalysis, catalysts and reactants exist in the same phase, which often allows for high activity and selectivity under mild conditions. Complexes of 1,1'-Thiobis(2-naphthol) have demonstrated utility in several types of homogeneous catalytic reactions, from creating chiral molecules to initiating polymerization.

The field of asymmetric catalysis heavily relies on chiral ligands that can effectively transfer stereochemical information to a catalytic reaction, yielding an excess of one enantiomer of the product. The C2-symmetric backbone of 1,1'-bi-2-naphthol (B31242) (BINOL) is one of the most successful scaffolds for creating privileged chiral ligands. nih.govwikipedia.org 1,1'-Thiobis(2-naphthol) possesses a similar C2-symmetric binaphthyl structure, connected by a thioether bridge, which makes it an attractive candidate for use as a chiral auxiliary in metal-catalyzed asymmetric reactions.

The planar naphthyl groups and the defined geometry imposed by the sulfur bridge allow 1,1'-Thiobis(2-naphthol) to form stereochemically well-defined complexes with various transition metals. When coordinated to metals such as rhodium (Rh) or palladium (Pd), these complexes can create a chiral environment around the metal's active site. This has been proposed for applications in enantioselective C-H activation reactions. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the naphthol rings, which in turn can optimize the enantiomeric excess (ee) of the product in catalytic cross-coupling reactions.

Ruthenium catalysts bearing BINOL-derived phosphate (B84403) counterions have been shown to be effective in promoting anti-diastereoselective and enantioselective carbonyl crotylations, highlighting the utility of the binaphthyl framework in controlling reaction stereochemistry. nih.gov Similarly, chiral metal complexes, including those of iron, have been developed for the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives to produce optically active BINOLs. nih.gov This underscores the potential of related structures like 1,1'-Thiobis(2-naphthol) to serve as the foundation for new, effective chiral catalysts.

Table 1: Asymmetric Catalysis Applications and Concepts
Catalyst/Ligand SystemMetal CenterTarget ReactionKey Finding
1,1'-Thiobis(2-naphthol) LigandRh(III), Pd(II)C-H ActivationProposed as a chiral auxiliary to enhance enantioselectivity.
1,1'-Bi-2-naphthol (BINOL)VariousGeneral Asymmetric SynthesisA widely used and effective chiral ligand and auxiliary. nih.gov
BINOL-derived PhosphatesRuthenium (Ru)Carbonyl CrotylationPromotes anti-diastereoselective and enantioselective reactions. nih.gov
Chiral Schiff baseManganese (Mn)Oxidative Coupling of 2-naphtholHeterogeneous catalyst for producing enantiomerically enriched BINOL. rsc.org

The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells. Metallophthalocyanines (MPcs) are well-known for their ability to catalyze this reaction. Novel phthalocyanine (B1677752) complexes incorporating 1,1'-thiobis(2-naphthol) moieties have been synthesized and investigated as high-performance electrocatalysts for the ORR. researchgate.netresearchgate.net

Researchers have prepared metal-free (H₂Pc), zinc (ZnPc), and cobalt (CoPc) phthalocyanines peripherally substituted with 1,1'-thiobis(2-naphthol) groups. researchgate.netmdpi.com These complexes were synthesized via the cyclotetramerization of a dinitrile derivative containing the thiobis-naphthol unit. researchgate.net Electrochemical studies, including cyclic voltammetry and square wave voltammetry, revealed that the complexes exhibit metal- and/or ligand-based electron transfer processes. researchgate.net

The cobalt phthalocyanine complex (CoPc) showed particularly high performance for the electrocatalytic reduction of dioxygen. researchgate.net It was found to catalyze the reduction of O₂ to water through a desirable four-electron transfer pathway, which is more efficient than the two-electron pathway that produces hydrogen peroxide. researchgate.net This high catalytic activity makes these 1,1'-thiobis(2-naphthol)-containing phthalocyanines promising materials for use in fuel cell cathodes. researchgate.netsci-hub.se

Table 2: Electrocatalytic Performance of 1,1'-Thiobis(2-naphthol) Phthalocyanine Complexes
ComplexCentral MetalApplicationPerformance Highlight
CoPc-thio-naphtholCobalt (Co)Electrocatalytic Oxygen ReductionHigh performance for O₂ reduction to water via a 4-electron pathway. researchgate.net
ZnPc-thio-naphtholZinc (Zn)Electrocatalytic Oxygen ReductionExhibits ligand-based redox processes. researchgate.net
H₂Pc-thio-naphtholMetal-freeElectrocatalytic Oxygen ReductionServes as a baseline for studying metal center effects. researchgate.net
Ball-type bisPcsCo, Cu, NiElectrocatalytic Oxygen ReductionDinuclear complexes show enhanced interaction and catalytic performance, especially the Co(II) variant. researchgate.netiop.org

The selective oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. tcichemicals.comfairfield.edu Metal complexes of 1,1'-Thiobis(2-naphthol) have been developed as effective catalysts for this purpose. Specifically, a vanadium(IV) complex incorporating the 1,1'-thiobis(2-naphthol) ligand has shown remarkable catalytic activity in the oxidation of short-chain aliphatic alcohols. researchgate.net

The catalytic system involves a complex such as [VIVO(TbnC)(acac)], where TbnC is the thiobis-naphthol ligand. In the presence of an oxidant, an active intermediate species, [VO(O₂)(TbnC)(acac-H)], is formed, which then carries out the oxidation of the alcohol substrate. researchgate.net This type of homogeneous catalyst has been shown to be highly effective, although it is often subsequently immobilized on a solid support for practical applications to improve recyclability. researchgate.net The oxidation of a range of primary and secondary alcohols to their corresponding aldehydes and ketones has been achieved using various non-heme manganese(II) and other metal complexes, demonstrating the broad applicability of this type of catalysis. researchgate.netrsc.org

Cationic polymerization is an important industrial process for producing various polymers. stanford.edu The initiation step, which generates the cationic active center, is critical. Novel sulfonium (B1226848) salt compounds have been developed that can act as cationic polymerization initiators upon activation by heat or light. googleapis.com In these systems, 1,1'-Thiobis(2-naphthol) is listed as a key component that can be used as a sensitizer. googleapis.com

These initiator systems are designed for curable compositions, such as those containing alicyclic epoxy compounds or vinyl ethers. googleapis.com The role of a sensitizer, like a naphthol derivative, is to absorb light energy (particularly at wavelengths longer than 360 nm) and promote the decomposition of the sulfonium salt to generate the acid that initiates the polymerization. googleapis.com The inclusion of compounds like 1,1'-thiobis(2-naphthol) allows for the curing of compositions over a wide range of thicknesses in a short time, making it a valuable component in advanced materials and coatings. googleapis.com

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. This approach offers significant advantages, including ease of separation of the catalyst from the product and enhanced catalyst stability and recyclability.

To bridge the gap between the high selectivity of homogeneous catalysts and the practical advantages of heterogeneous ones, metal complexes can be immobilized on solid supports. Vanadium complexes of 1,1'-thiobis(2-naphthol) have been successfully heterogenized by supporting them on chloromethylated polystyrene, such as Merrifield resin. researchgate.net For example, an imidazole-vanadium(IV) complex with the 1,1'-thiobis(2-naphthol) ligand was grafted onto the polymer and used as a recyclable catalyst for the oxidation of aliphatic alcohols. researchgate.net

Other advanced materials like mesoporous silica (B1680970) (e.g., MCM-41) and graphene oxide (GO) are widely used as catalyst supports due to their high surface area and tunable surface chemistry. mdpi.comscience.gov

MCM-41: This ordered mesoporous silica features a hexagonal array of uniform pores, providing a high surface area for anchoring catalytic complexes. mdpi.comias.ac.in The surface can be functionalized with groups that covalently bind to the metal complex, ensuring its stability. rsc.orgias.ac.in For instance, Mn(III)-chiral Schiff base complexes have been supported on MCM-41 for the enantioselective oxidation of 2-naphthol, demonstrating the utility of this support for related catalytic systems. rsc.org

Graphene Oxide (GO): GO is a two-dimensional material decorated with oxygen-containing functional groups (e.g., hydroxyl, epoxy, carboxyl), which serve as ideal anchoring points for catalyst immobilization. researchgate.netresearchgate.net These supports can enhance catalytic activity and provide mechanical stability. The "grafting-to" approach, where pre-synthesized polymer chains are attached to GO, is one method used to create these advanced catalytic materials. researchgate.net

By immobilizing 1,1'-thiobis(2-naphthol) complexes on these solid supports, it is possible to create robust, reusable, and highly efficient heterogeneous catalysts for a variety of organic transformations.

Reusability and Stability of Heterogeneous Catalysts

A significant focus in catalysis research is the development of heterogeneous catalysts, which offer practical advantages such as ease of separation from the reaction mixture and potential for recycling. mdpi.comscielo.org.za Immobilizing homogeneous catalysts, like metal complexes of 1,1'-thiobis(2-naphthol), onto solid supports is a key strategy to achieve this. researchgate.net The process of immobilization can enhance the catalyst's thermal stability and durability, making it suitable for repeated use in industrial processes. researchgate.netmdpi.com

The choice of support material is crucial and can range from inorganic materials like silica and clays (B1170129) to organic polymers such as polystyrene. researchgate.net These supports prevent the aggregation of catalyst molecules and can improve the number of available active sites. scielo.org.zamdpi.com For instance, a vanadium complex incorporating 1,1'-thiobis(2-naphthol) has been successfully immobilized on a polystyrene resin. This heterogenized catalyst demonstrated notable activity and could be recovered and reused. researchgate.net Similarly, anchoring vanadium complexes onto functionalized carbon nanotubes has been shown to improve catalytic efficiency and allow for recyclability with well-preserved activity. mdpi.com

The stability of these heterogeneous catalysts is a critical factor for their practical application. Leaching of the active metal species from the support into the reaction medium is a common cause of deactivation. mdpi.com However, studies on various supported metal catalysts have shown that many can be reused for multiple cycles without a significant loss of activity. For example, certain heterogeneous catalysts have been successfully reused for five to eight consecutive runs with only a minor decrease in yield. um.edu.mt The ability to easily separate and regenerate these catalysts is vital from both economic and environmental standpoints. mdpi.com

Table 1: Illustrative Reusability of Heterogeneous Catalysts in Various Reactions

This table provides a general overview of catalyst reusability based on findings from various heterogeneous systems, illustrating the potential for catalysts derived from ligands like 1,1'-thiobis(2-naphthol).

Catalyst SystemReaction TypeNumber of CyclesFinal Yield/ActivityReference
Phosphotungstic acid on alumina1,2-Dihydropyridine synthesis8Minor loss of activity um.edu.mt
CuI on activated charcoal2-Amino-3-cyanopyridine synthesis86% overall drop in yield um.edu.mt
Molybdenum complex on magnetic nanoparticlesPyrrole synthesis5No significant loss of activity um.edu.mt
Sulphated tin oxideHantzsch reaction53% reduction in yield um.edu.mt
Fe-based Metal-Organic FrameworkC-H aminationMultiple runsEfficient and sustainable mdpi.com

Performance in Oxidative Coupling Reactions (e.g., 2-Naphthol to BINOL)

The asymmetric oxidative coupling of 2-naphthol to form axially chiral 1,1'-bi-2-naphthol (BINOL) is a fundamentally important transformation in organic synthesis. nih.govwikipedia.org BINOL and its derivatives are highly valuable as chiral ligands and catalysts for a wide array of asymmetric reactions. nih.govnih.gov

Complexes of 1,1'-thiobis(2-naphthol) have been explored as catalysts for this key reaction. While the sulfur bridge in 1,1'-thiobis(2-naphthol) does not induce the same stable axial chirality found in BINOL at room temperature, its metal complexes can effectively catalyze the formation of BINOL from 2-naphthol. researchgate.net Vanadium complexes, in particular, have proven to be highly efficient for the enantioselective oxidative coupling of 2-naphthol and its derivatives. nih.govnih.gov These reactions often proceed smoothly under an oxygen atmosphere, which is considered a green oxidant, to produce BINOLs in good yields and with high enantioselectivity. researchgate.net

The mechanism of this transformation is generally believed to involve the coordination of two 2-naphthol molecules to the metal center of the catalyst. researchgate.net This "dual activation" facilitates the coupling in an intramolecular fashion, leading to the formation of the C-C bond that links the two naphthyl units. researchgate.net Iron-catalyzed systems have also been developed for the asymmetric oxidative homo-coupling of 2-naphthols, providing enantioenriched BINOL derivatives in good yields and moderate enantioselectivities. nih.govmdpi.comresearchgate.net The performance of these catalytic systems is influenced by various factors, including the choice of metal, the ligand structure, the solvent, and the reaction temperature. rsc.org

Table 2: Performance of Various Metal Catalysts in the Asymmetric Oxidative Coupling of 2-Naphthol

This table summarizes representative results for the synthesis of BINOL using different metal-based catalytic systems, highlighting the effectiveness of this transformation.

Metal Catalyst SystemLigand TypeOxidantYield (%)Enantiomeric Excess (ee %)Reference
Vanadium(IV) ComplexN-ketopinidene-L-tert-leucineO₂up to 99up to 87 nih.gov
Iron(II) Perchlorate (B79767)BisquinolyldiamineAirup to 99up to 62 (81:19 er) nih.govmdpi.com
Copper(I) IodidePicolinic acid/BINOL derivativeAirup to 89up to 96 mdpi.com
Dinuclear Vanadium(V) ComplexChiral Schiff BaseO₂/AirHighup to 97 researchgate.net
Manganese(III) on MCM-41Chiral Schiff BaseO₂Nearly quantitativeup to 91 rsc.org

Sensor and Molecular Recognition Applications

Fluorescence-Based Sensing Mechanisms

A key strategy in the design of fluorescent sensors is the "fluorophore-spacer-receptor" model. In this model, a fluorophore (the light-emitting component) is linked to a receptor (the analyte-binding component) via a spacer. The interaction of the analyte with the receptor modulates the fluorescence emission of the fluorophore, leading to a detectable signal. Derivatives of 1,1'-Thiobis(2-naphthol) have been effectively employed within this framework.

A significant advancement in this area is the development of a benzimidazole-conjugated derivative of 1,1'-thiobis(2-naphthol), which functions as a "switch-on" fluorescent receptor. nih.govacs.orgacs.org In its unbound state, this receptor molecule (referred to as L) exhibits weak fluorescence. nih.gov However, upon binding with a specific ion, its fluorescence is dramatically enhanced. nih.govacs.orgacs.org This "switch-on" mechanism is highly desirable for sensor applications as it produces a clear and easily detectable signal against a low background. nih.gov

Conversely, the resulting complex can then act as a "switch-off" sensor for other molecules. nih.govacs.orgacs.org The binding of a new analyte to the pre-formed complex leads to a quenching or "turning off" of the fluorescence. nih.govacs.orgacs.org This dual-mode capability enhances the versatility of the sensor system.

A notable application of the benzimidazole-functionalized 1,1'-thiobis(2-naphthol) receptor is its high selectivity for silver ions (Ag+). nih.govacs.orgacs.org In studies conducted in an aqueous methanol (B129727) solution, this receptor demonstrated a significant and selective fluorescence enhancement of approximately 7.5-fold in the presence of Ag+ ions, while showing minimal response to a wide range of other transition, alkali, and alkaline earth metal ions. nih.govacs.org The formation of the [Ag+-L] complex has been confirmed through various analytical techniques, including ESI-MS, 1H NMR, and UV-vis spectroscopy. nih.govacs.org

Table 1: Selective Fluorescence Response to Various Metal Ions

Metal Ion Fluorescence Response
Ag+ ~7.5-fold enhancement (Switch-On)

This table summarizes the selective "switch-on" fluorescence response of the benzimidazole-conjugated 1,1'-thiobis(2-naphthol) receptor towards Ag+ ions in comparison to other tested metal ions.

The in situ-formed [Ag+-L] complex exhibits a fascinating secondary recognition capability, acting as a sensor for specific amino acids. nih.govacs.orgacs.org When this fluorescent complex is exposed to a variety of naturally occurring amino acids, it demonstrates a selective "switch-off" response towards Cysteine (Cys), Aspartic acid (Asp), and Glutamic acid (Glu). nih.govacs.orgacs.org This secondary recognition is attributed to the interaction of these amino acids with the silver ion in the complex, which disrupts the complex's structure and quenches its fluorescence. nih.gov This hierarchical recognition ability, where the sensor first detects a metal ion and the resulting complex then detects specific biomolecules, opens up possibilities for developing more complex and multi-functional sensing platforms. nih.gov

Table 2: Secondary Recognition of Amino Acids by the [Ag+-L] Complex

Amino Acid Fluorescence Response
Cysteine (Cys) Switch-Off
Aspartic acid (Asp) Switch-Off
Glutamic acid (Glu) Switch-Off

This table illustrates the "switch-off" fluorescence response of the [Ag+-L] complex upon interaction with specific amino acids.

Microstructural Investigations in Sensing

To gain a deeper understanding of the sensing mechanism at a nanoscale level, advanced microscopy techniques have been employed to visualize the morphological changes of the receptor molecule upon ion binding.

Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) have been instrumental in characterizing the microstructural features of the benzimidazole-conjugated 1,1'-thiobis(2-naphthol) receptor (L) and its silver complex. nih.govacs.org These studies provide direct visual evidence of the receptor's morphology in its free and ion-bound states. nih.govacs.org

A dramatic difference in morphology is observed between the free receptor (L) and the [Ag+-L] complex. nih.govacs.org AFM and TEM analyses reveal that the binding of Ag+ ions induces a significant change in the shape and size of the receptor assemblies. nih.govacs.org Notably, the silver ion, through its coordinating interaction with the benzimidazole (B57391) moiety of the receptor, promotes the formation of chain-like structures. nih.govacs.org This ion-induced self-assembly into distinct morphological forms provides a physical basis for the observed changes in fluorescence, linking the macroscopic signal to a microscopic structural transformation. nih.gov

Advanced Research Topics and Future Directions

Supramolecular Assemblies and Material Science

The ability of 1,1'-Thiobis(2-naphthol) to form ordered, functional structures through non-covalent interactions is a cornerstone of its potential in materials science.

The structure of 1,1'-Thiobis(2-naphthol) is defined by the presence of two naphthol units connected by a sulfur atom. This arrangement allows for the formation of intricate hydrogen bonding networks. The compound is known to exist in two distinct monoclinic crystalline forms, designated as Ia and Ib. researchgate.net These forms differ in their unit-cell dimensions and the compactness of their molecular packing. researchgate.net In both forms, molecules associate in pairs through complementary O-H···O hydrogen bonds. researchgate.netnih.gov

The crystal packing of these polymorphs is further stabilized by S···π interactions, a feature not present in its oxygen-bridged analog, 1,1'-Bi-2-naphthol (B31242) (BINOL). The dihedral angles between the mean planes of the naphthyl rings are 100.0(1)° for form Ia and 96.5(1)° for form Ib. researchgate.net These structural details are crucial for understanding the self-assembly of the molecule into larger supramolecular architectures. rsc.orgtue.nlvu.lt

Table 1: Crystallographic Data for the Two Forms of 1,1'-Thiobis(2-naphthol)
PropertyForm IaForm Ib
Crystal SystemMonoclinicMonoclinic
Dihedral Angle (naphthyl planes)100.0(1)°96.5(1)°
Key InteractionsO-H···O hydrogen bonds, S···π interactionsO-H···O hydrogen bonds, S···π interactions
Molecular AssociationPairwisePairwise

This table summarizes the key crystallographic differences between the two known monoclinic forms of 1,1'-Thiobis(2-naphthol), highlighting the conformational flexibility and packing arrangements.

Recent research has highlighted the potential of incorporating 1,1'-Thiobis(2-naphthol) into larger molecular systems, such as phthalocyanines, to create novel electrochromic materials. researchgate.netglobalauthorid.com Electrochromic materials can change their color in response to an electrical stimulus. Phthalocyanine (B1677752) compounds containing 1,1'-Thiobis(2-naphthol) units have been synthesized and their electrochemical and spectroelectrochemical properties investigated. researchgate.netmarmara.edu.tr

These compounds exhibit reversible or quasi-reversible reduction and oxidation processes, which are accompanied by distinct color changes. researchgate.net This behavior indicates their potential for use in electrochromic devices. researchgate.netchemicalbook.com The electron transfer processes, which can be either metal-based or ligand-based, are responsible for the observed color transitions. researchgate.net

The presence of sulfur in 1,1'-Thiobis(2-naphthol) makes it a candidate for the development of high refractive index polymers (HRIPs). researchgate.netnih.govnih.gov Sulfur-containing compounds are known to exhibit high molar refraction, a key factor for achieving a high refractive index. nih.govacs.org By incorporating structures like 1,1'-Thiobis(2-naphthol) into polymer backbones, it is possible to create materials with desirable optical properties for applications in lenses, optical data storage, and other photonic devices. nih.govacs.orggoogle.com The design of such materials often involves balancing the high refractive index with other properties like transparency, thermal stability, and processability. nih.gov

Theoretical Studies and Structure-Activity Relationships

Computational methods play a vital role in understanding the behavior of 1,1'-Thiobis(2-naphthol) at a molecular level and in predicting its performance in various applications.

Theoretical studies, often employing density functional theory (DFT), are used to investigate the molecular conformation and potential for isomerization in 1,1'-Thiobis(2-naphthol) and related compounds. core.ac.ukresearchgate.net These studies provide insights into the relative stabilities of different isomers and the energy barriers for their interconversion. researchgate.net For instance, in the analogous compound BINOL, theoretical studies have identified different isomers and the pathways for their isomerization, which involve rotations around the C-O bonds and the inter-ring C-C bond. researchgate.net Similar computational analyses for 1,1'-Thiobis(2-naphthol) can elucidate the conformational landscape and the dynamics of the molecule. acs.orgresearchgate.net The torsion angles C2–C1–S1–C11 and C12–C11–S1–C1 are key parameters defining the conformation, with values of -64.8(2)° and 112.5(2)° in one of the crystalline forms. researchgate.net

Table 2: Key Torsion Angles in a Crystalline Form of 1,1'-Thiobis(2-naphthol)
Torsion AngleValue (°)
C2–C1–S1–C11-64.8(2)
C12–C11–S1–C1112.5(2)

This table presents the experimentally determined torsion angles that are critical in defining the three-dimensional structure and conformation of 1,1'-Thiobis(2-naphthol) in the solid state.

Understanding the relationship between the molecular structure of 1,1'-Thiobis(2-naphthol) derivatives and their performance in catalysis and chemical sensing is a key area of research. catalysis.blognih.govelsevierpure.com For example, a benzimidazole (B57391) derivative of 1,1'-Thiobis(2-naphthol) has been synthesized and shown to act as a selective fluorescence sensor for silver ions (Ag+). acs.org The complex formed between the sensor and Ag+ can then act as a secondary recognition system for specific amino acids. acs.org

Structure-activity relationship (SAR) studies aim to correlate specific structural features, such as the nature of the bridging atom (sulfur versus oxygen) and the substituents on the naphthyl rings, with the observed catalytic efficiency or sensing selectivity. catalysis.blogmdpi.comacs.org For instance, the lower electronegativity of sulfur compared to oxygen in BINOL reduces the hydrogen-bond donor capacity of 1,1'-Thiobis(2-naphthol), which in turn affects its solubility and reactivity in certain solvents. Computational modeling is often used in conjunction with experimental data to build predictive SAR models. uni-halle.descispace.com

Emerging Applications and Interdisciplinary Research

Potential in Fuel Cell Technologies

An emerging and highly promising application for derivatives of 1,1'-Thiobis(2-naphthol) is in the field of fuel cell technology. Research has demonstrated that specifically designed metallophthalocyanine complexes incorporating the 1,1'-thiobis(2-naphthol) moiety possess significant electrocatalytic properties relevant to fuel cell operation. science.gov

In one study, novel binuclear ball-type metallophthalocyanines substituted with 1,1'-thiobis(naphthalen-2-oxy) groups were synthesized and investigated. science.gov These complex molecules were evaluated for their ability to catalyze the oxygen reduction reaction (ORR), a critical process at the cathode of many fuel cells. The rich electron transfer capabilities of these complexes, which involve both the metal centers and the phthalocyanine ring, make them effective catalysts. science.gov

Hydrodynamic voltammetry studies were conducted to assess the electrocatalytic performance under conditions mimicking those found in polymer electrolyte membrane (PEM) and direct methanol (B129727) fuel cells (DMFCs). The results indicated that catalyst inks prepared from these complexes were active for oxygen reduction, demonstrating their potential applicability in these energy conversion devices. science.gov The research highlighted the viability of these materials as catalysts in DMFCs, which are of interest for portable power applications. science.gov

Table 1: Electrocatalytic Performance Data for 1,1'-Thiobis(2-naphthol) Derivatives

Derivative TypeTarget ApplicationInvestigated ReactionKey Finding
Non-Peripheral 1,1′-thiobis(naphthalen-2-oxy) Substituted MetallophthalocyaninesDirect Methanol Fuel Cells (DMFCs)Electrocatalytic Oxygen ReductionComplexes demonstrate applicability as catalyst materials for the oxygen reduction reaction in fuel cell environments. science.gov

Investigation in Biological and Medical Applications (e.g., Antineoplastic Activity, p53 Activation)

The unique structure of 1,1'-Thiobis(2-naphthol) and its derivatives has prompted investigations into their biological activities, with a particular focus on anticancer (antineoplastic) applications. rsc.org Organosulfur compounds, in general, are known for a wide spectrum of biological effects, and this class of molecules is no exception.

Research has shown that derivatives of 1,1'-Thiobis(2-naphthol) exhibit significant cytotoxic activity against cancer cell lines. In a key study, a large-bite bis(phosphite) ligand synthesized from 1,1'-thiobis(2-naphthol) and its subsequent sulfur derivative were tested for their effects on the human cervical cancer (HeLa) cell line. ecfr.gov Both compounds were found to significantly inhibit the proliferation of these cancer cells and were shown to induce apoptosis, or programmed cell death. ecfr.gov

Crucially, the same study provided evidence for a specific mechanism of action involving the tumor suppressor protein p53. ecfr.gov The p53 protein plays a vital role in preventing cancer formation, and its activation is a key strategy in cancer therapy. acs.org The study indicated that the bis(phosphite) derivatives of 1,1'-thiobis(2-naphthol) activate the p53 protein in the HCT-116 colon adenocarcinoma cell line. ecfr.gov This finding is particularly important as it suggests a pathway by which these compounds exert their antineoplastic effects, opening avenues for the development of targeted cancer therapies.

Beyond cancer, other biological activities have been noted. In vitro tests have shown that derivatives can display significant antibacterial activity against strains like Staphylococcus aureus, suggesting potential as lead structures for new antimicrobial agents.

Table 2: Summary of Investigated Biological Activities

DerivativeApplication AreaCell Line / OrganismObserved Effect
Bis(phosphite) ligand from 1,1'-thiobis(2-naphthol)AntineoplasticHeLa (Human Cervical Cancer)Inhibition of cell proliferation and induction of apoptosis. ecfr.gov
Bis(phosphite) ligand from 1,1'-thiobis(2-naphthol)Antineoplastic (Mechanism)HCT-116 (Colon Carcinoma)Activation of the p53 tumor suppressor protein. ecfr.gov
General DerivativesAntimicrobialStaphylococcus aureusSignificant antibacterial activity observed in vitro.

Exploration in Environmental Remediation Contexts

While large-scale application of 1,1'-Thiobis(2-naphthol) in environmental remediation has not been extensively documented, its inherent chemical properties and the activities of its derivatives suggest a clear potential for exploration in this field. The focus of current research lies primarily in the area of contaminant sensing, a critical first step in any remediation effort.

The ability of 1,1'-Thiobis(2-naphthol) to act as an effective chelating ligand for metal ions is being leveraged to develop sensitive and selective sensors for heavy metal pollutants. For example, a benzimidazole conjugate of 1,1'-Thiobis(2-naphthol) was synthesized to act as a fluorescent receptor. This molecule exhibited a "switch-on" fluorescence response specifically in the presence of silver ions (Ag+), indicating its potential for use in technologies designed to detect this heavy metal in aqueous solutions. This type of selective sensing is vital for monitoring industrial effluents and environmental water quality.

Although direct studies on using these compounds for bulk removal of pollutants are scarce, the broader context of related chemical families is informative. Other naphthol-based compounds and various metal sulfides are known to be effective in adsorbing heavy metals or catalytically degrading organic pollutants. rsc.orgscience.gov Given that derivatives of 1,1'-Thiobis(2-naphthol) can be used to form robust metal complexes with catalytic activity, it is plausible that they could be developed into catalysts for the degradation of persistent organic pollutants in water treatment processes.

Therefore, the exploration of 1,1'-Thiobis(2-naphthol) in environmental contexts is an emerging area focused on high-sensitivity detection of contaminants, with future research directions pointing towards the development of novel catalytic systems for pollutant degradation.

Q & A

Basic: What are the critical steps for synthesizing 1,1'-Thiobis(2-naphthol with high yield and purity?

Methodological Answer:
The synthesis typically involves coupling 2-naphthol derivatives via a sulfur-containing linker. Key steps include:

  • Reagent Selection : Use freshly distilled 2-naphthol and sulfur monochloride (S2_2Cl2_2) or thiourea as sulfur sources to minimize side reactions .
  • Temperature Control : Maintain reaction temperatures between 0–5°C during initial mixing to prevent oxidation or polymerization. Gradually increase to 80°C for 6–8 hours to complete the coupling .
  • Purification : Recrystallize the crude product from ethanol or toluene to remove unreacted starting materials. Purity can exceed 99% with iterative recrystallization .

Basic: How can researchers confirm the structural integrity and purity of 1,1'-Thiobis(2-naphthol?

Methodological Answer:
Use a combination of analytical techniques:

  • 1^1H NMR : Look for characteristic peaks at δ 8.2–7.2 ppm (aromatic protons) and a singlet for the hydroxyl group (δ 5.1–5.3 ppm) after deuterated DMSO exchange .
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Retention time ~12.5 minutes confirms purity >99% .
  • Mass Spectrometry (MS) : The molecular ion peak [M+H]+^+ at m/z 318.4 (C20_{20}H14_{14}O2_2S) verifies molecular weight .

Basic: What safety protocols are essential when handling 1,1'-Thiobis(2-naphthol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • First Aid : In case of skin exposure, wash immediately with 10% sodium bicarbonate solution followed by soap and water. For eye contact, irrigate with saline for 15 minutes .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Label containers with hazard warnings (acute toxicity, skin/eye irritation) .

Advanced: How can researchers resolve contradictions in spectroscopic data for 1,1'-Thiobis(2-naphthol derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational models (e.g., DFT calculations) to verify peak assignments. Discrepancies in aromatic proton shifts may indicate tautomerism or solvent effects .
  • Isotopic Labeling : Use 34^{34}S-labeled reagents during synthesis to track sulfur connectivity in MS/MS fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguous structures by growing single crystals in ethyl acetate/hexane mixtures. The thioether bridge should show a bond length of ~1.81 Å .

Advanced: What role does 1,1'-Thiobis(2-naphthol play in asymmetric catalysis, and how can its efficacy be optimized?

Methodological Answer:

  • Ligand Design : The compound’s planar naphthyl groups and sulfur bridge make it a chiral auxiliary in metal-catalyzed reactions. Coordinate with Rh(III) or Pd(II) to enhance enantioselectivity in C–H activation .
  • Optimization : Modify substituents on the naphthol rings (e.g., bromination at the 3-position) to tune steric effects. Test catalytic performance in cross-coupling reactions using GC-MS to quantify enantiomeric excess (ee) .

Advanced: How to design experiments for studying the photophysical properties of 1,1'-Thiobis(2-naphthol derivatives?

Methodological Answer:

  • Synthesis of Derivatives : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the naphthol rings to redshift fluorescence. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .
  • Spectroscopic Analysis : Measure UV-Vis absorption in THF (λmax_{\text{max}} ~320 nm) and fluorescence quantum yield using an integrating sphere. Compare with DFT-simulated spectra to correlate structure-emission properties .
  • Solvatochromism Studies : Test in solvents of varying polarity (e.g., cyclohexane to DMF) to assess intramolecular charge transfer (ICT) behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.